2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN6O and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.16043741 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structures related to 2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide, has been reported as selective ligands of the translocator protein (18 kDa), with DPA-714 being a notable example. These compounds have been synthesized and utilized for in vivo imaging using positron emission tomography (PET), demonstrating their potential for imaging the translocator protein in neurodegenerative disorders (Dollé et al., 2008).
Biological Evaluation for Peripheral Benzodiazepine Receptors
Compounds including this compound have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), demonstrating significant in vitro affinity. This highlights their potential use for studying neurodegenerative disorders through imaging PBR expression (Fookes et al., 2008).
Antiviral and Anticancer Potential
Research into similar compounds has shown promising antiviral and anticancer activities. For instance, novel imidazole derivatives have been designed and synthesized with significant antifungal activity against various strains, suggesting the potential therapeutic applications of these compounds in treating drug-resistant fungal infections (Altındağ et al., 2017). Moreover, compounds with similar structures have been evaluated for their anticancer activities, showing potential against human cancer cell lines (Hammam et al., 2005).
Chemical Properties and Applications
Studies have also explored the chemical synthesis and properties of compounds related to this compound. For example, the synthesis of 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones through oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide, suggests their potential use as fluorogenic dyes due to significant bathochromic shifts in their spectra (Zaitseva et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O/c1-15-25-20(13-21(26-15)29-11-10-24-14-29)27-18-6-8-19(9-7-18)28-22(30)12-16-2-4-17(23)5-3-16/h2-11,13-14H,12H2,1H3,(H,28,30)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCICJBSCKIITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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